3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the class of pyrazoloquinoline derivatives. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The structure features a pyrazole ring fused to a quinoline system, with specific substituents that enhance its pharmacological properties.
The compound is synthesized through various chemical methods, and while specific commercial sources may not be widely documented, it is available through specialized chemical suppliers for research purposes.
This compound can be classified as:
The synthesis of 3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step synthetic routes. One common method includes the condensation of appropriate precursors under specific reaction conditions.
The molecular structure of 3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be represented with the following details:
| Property | Data |
|---|---|
| Molecular Formula | C19H17ClN4O2 |
| Molecular Weight | 364.82 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
| InChI Key | A unique identifier |
| Canonical SMILES | Cc1ccc(cc1)C2=NNC3=C4C=C(C=CC4=NC=C32)C(=N2)C(=O)N=C(C(=O)N(C)C)C(=O)N(C)C |
The compound can participate in various chemical reactions:
The mechanism of action for 3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with biological targets:
The potential applications of 3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline span several scientific fields:
This compound represents a significant area of interest for ongoing research into novel therapeutic agents and understanding complex biological interactions.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4